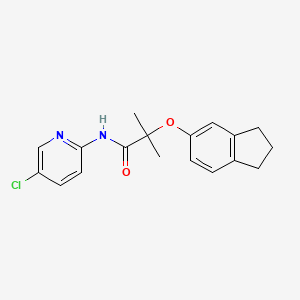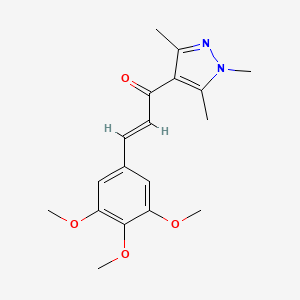![molecular formula C23H25N3O2S B4843847 5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4843847.png)
5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
Overview
Description
5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is a compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one is not fully understood. However, it has been suggested that this compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and disrupting the cell cycle. It has also been suggested that this compound may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one can induce apoptosis in cancer cells by activating caspase-dependent pathways. This compound has also been found to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to have antimicrobial activity against various bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one in lab experiments is its potential to exhibit significant anticancer and antimicrobial activity. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one. One potential direction is to study the structure-activity relationship of this compound and its derivatives to identify more potent and selective anticancer and antimicrobial agents. Another potential direction is to explore the potential of this compound as a lead compound for the development of new drugs for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Scientific Research Applications
5-[4-(benzyloxy)benzylidene]-2-(4-ethyl-1-piperazinyl)-1,3-thiazol-4(5H)-one has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit significant activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been studied for its potential to inhibit the growth of bacteria and fungi.
properties
IUPAC Name |
(5Z)-2-(4-ethylpiperazin-1-yl)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-2-25-12-14-26(15-13-25)23-24-22(27)21(29-23)16-18-8-10-20(11-9-18)28-17-19-6-4-3-5-7-19/h3-11,16H,2,12-15,17H2,1H3/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPNGNVMGGQDVEH-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[4-(benzyloxy)benzylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 2-[({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-4-methyl-5-phenylthiophene-3-carboxylate](/img/structure/B4843779.png)

![methyl 10-methyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylate](/img/structure/B4843795.png)
![N-(2,4-dichlorophenyl)-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4843801.png)
![N-(2-ethoxyphenyl)-2-[3-(1,1,2,2-tetrafluoroethoxy)benzoyl]hydrazinecarbothioamide](/img/structure/B4843812.png)
![N-(3-methoxypropyl)-2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B4843818.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4843826.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B4843840.png)
![3-methyl-1-{5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoyl}piperidine](/img/structure/B4843850.png)
![N-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4843852.png)
![propyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4843857.png)
![2-[2-(benzylthio)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl]-N-phenylacetamide](/img/structure/B4843861.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B4843885.png)